molecular formula C14H14BrNO2S2 B11669633 (5E)-5-[(5-bromofuran-2-yl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11669633
M. Wt: 372.3 g/mol
InChI Key: VEAZVPGBVXUNDT-DHZHZOJOSA-N
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Description

(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a bromofuran ring, a cyclohexyl group, and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromofuran-2-yl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 5-bromofurfural with cyclohexylamine to form an intermediate Schiff base. This intermediate is then reacted with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the thiazolidinone ring to a more reduced form.

    Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reactions often require catalysts or base conditions to proceed efficiently.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolidinone derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s properties make it suitable for use in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromofuran-2-yl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(5-chlorofuran-2-yl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-[(5-methylfuran-2-yl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the bromofuran ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H14BrNO2S2

Molecular Weight

372.3 g/mol

IUPAC Name

(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H14BrNO2S2/c15-12-7-6-10(18-12)8-11-13(17)16(14(19)20-11)9-4-2-1-3-5-9/h6-9H,1-5H2/b11-8+

InChI Key

VEAZVPGBVXUNDT-DHZHZOJOSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C\C3=CC=C(O3)Br)/SC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=C(O3)Br)SC2=S

Origin of Product

United States

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